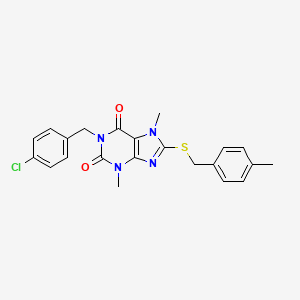
1-(4-chlorobenzyl)-3,7-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are being explored as potential antitubercular agents. The study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis process involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines in isopropanol, adding concentrated HCl, and then refluxing the mixture for 12–48 hours .Molecular Structure Analysis
These compounds have different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .Physical And Chemical Properties Analysis
The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line. Moreover, all the potent compounds from this series have a ClogP value less than 4 and a molecular weight of less than 400, thus likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Antiviral Activity
Research into 9-benzyl-6-(dimethylamino)-9H-purines has demonstrated significant antiviral activities against rhinoviruses. Introduction of specific substituents like 2-chloro has been shown to substantially increase antiviral efficacy, highlighting the potential of purine derivatives in developing new classes of antiviral agents (Kelley et al., 1988).
Synthesis and Protective Groups
In the field of synthetic chemistry, the use of thietanyl protecting groups for the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones has been explored. This approach addresses challenges related to simultaneous debenzylation in traditional synthesis methods, presenting a novel route for synthesizing purine derivatives (Khaliullin & Shabalina, 2020).
Neurodegenerative Diseases
The development of tricyclic xanthine derivatives, including benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, has shown promise in multitarget drug design for neurodegenerative diseases. These compounds exhibit dual-target-directed antagonistic activity against adenosine receptors and monoamine oxidases, suggesting their potential in symptomatic and disease-modifying treatments (Brunschweiger et al., 2014).
Psychotropic Activity
Investigations into 8-aminoalkyl derivatives of purine-2,6-dione have identified compounds with significant affinity for serotonin receptors, displaying anxiolytic and antidepressant properties. These findings underscore the therapeutic potential of purine derivatives in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
DPP-IV Inhibition
Certain purine-2,6-dione derivatives have been synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), showcasing moderate to good inhibitory activities. These compounds, characterized by carboxybenzyl and 2-chloro/cyanobenzyl groups, offer insights into the design of new therapeutic agents for diabetes and related metabolic disorders (Mo et al., 2015).
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-14-4-6-16(7-5-14)13-30-21-24-19-18(25(21)2)20(28)27(22(29)26(19)3)12-15-8-10-17(23)11-9-15/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWEYBZHORNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3,7-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2668117.png)
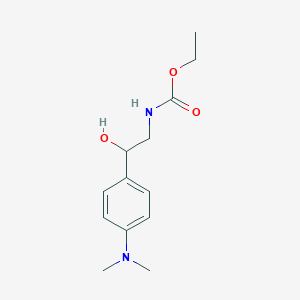
![7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2668119.png)
![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2668121.png)
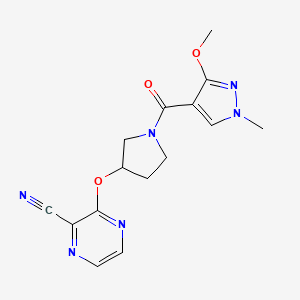
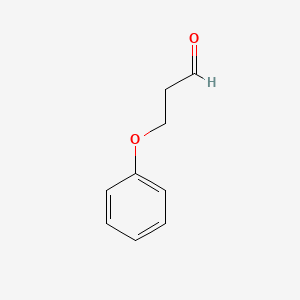
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)
![1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)
![N-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668130.png)
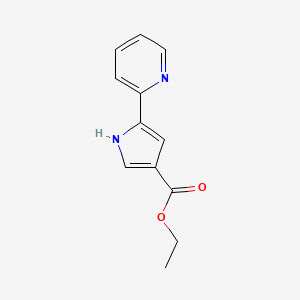
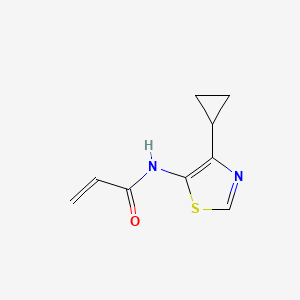
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)
![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)